molecular formula C14H12ClN3O2 B10932169 1-(1-benzyl-4-chloro-1H-pyrazol-3-yl)pyrrolidine-2,5-dione

1-(1-benzyl-4-chloro-1H-pyrazol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B10932169
M. Wt: 289.71 g/mol
InChI Key: OAERADGDXPLLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both pyrazole and pyrrole moieties. The presence of these two rings in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The compound is known for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl and Chloro Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the chloro group can be added through halogenation.

    Cyclization to Form the Pyrrole Ring: The final step involves the cyclization of the intermediate compound to form the pyrrole ring, often using a cyclization agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    1-Benzyl-4-chloro-1H-pyrazole: Shares the pyrazole ring and benzyl group but lacks the pyrrole moiety.

    Dihydro-1H-pyrrole-2,5-dione: Contains the pyrrole ring but lacks the pyrazole moiety and benzyl group.

Uniqueness: 1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)dihydro-1H-pyrrole-2,5-dione is unique due to the combination of both pyrazole and pyrrole rings in its structure. This dual-ring system contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

1-(1-benzyl-4-chloropyrazol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H12ClN3O2/c15-11-9-17(8-10-4-2-1-3-5-10)16-14(11)18-12(19)6-7-13(18)20/h1-5,9H,6-8H2

InChI Key

OAERADGDXPLLGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=C2Cl)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.